Mechanism-Based Inhibition of HMG-CoA Synthase
3-Chloropropionyl-CoA exhibits a kinetic profile characteristic of a potent, active-site-directed, irreversible inhibitor of avian liver 3-hydroxy-3-methylglutaryl-CoA synthase (HMG-CoA synthase). In a direct kinetic analysis, the compound demonstrated a Ki of 15 µM and a limiting inactivation rate constant (kinact) of 0.31 min⁻¹ [1]. In contrast, the functionally equivalent but structurally simpler reactive analog, S-acrylyl-N-acetylcysteamine, required a much higher concentration for effective inhibition, exhibiting a Ki of 1.9 mM against the same enzyme [2]. This represents an approximately 127-fold difference in potency based on Ki values.
| Evidence Dimension | Inhibitor potency (Ki) against HMG-CoA synthase |
|---|---|
| Target Compound Data | Ki = 15 µM |
| Comparator Or Baseline | S-acrylyl-N-acetylcysteamine, Ki = 1.9 mM (1900 µM) |
| Quantified Difference | ~127-fold lower Ki (higher potency) for 3-Chloropropionyl-CoA |
| Conditions | Avian liver HMG-CoA synthase; pseudo-first-order inactivation kinetics measured as a function of inhibitor concentration at pH 7.0. |
Why This Matters
The >100-fold higher potency of 3-Chloropropionyl-CoA is a critical parameter for procurement, as it directly translates to lower reagent consumption and higher assay sensitivity in enzyme inhibition studies.
- [1] Miziorko, H. M., & Behnke, C. E. (1985). Active-site-directed inhibition of 3-hydroxy-3-methylglutaryl coenzyme A synthase by 3-chloropropionyl coenzyme A. Biochemistry, 24(13), 3174-3179. View Source
- [2] Miziorko, H. M., Ahmad, F., & Behnke, C. E. (1986). Chloropropionyl-CoA: a mechanism-based inhibitor of HMG-CoA synthase and fatty acid synthase. Federation Proceedings, 45(6), 1537. View Source
